![molecular formula C16H13BrN2O5 B2803834 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 805256-91-1](/img/structure/B2803834.png)
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 5-bromopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 5-bromopyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H13BrN2O5 and its molecular weight is 393.193. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 5-bromopyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 5-bromopyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Applications
Compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl structure have been synthesized and tested for their antibacterial and antifungal activities. In particular, a variety of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides have been created and assessed for antimicrobial potential, with some showing promising results (Abbasi et al., 2020). Similarly, N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have been synthesized and evaluated against various bacterial strains, showing good inhibitory activity and potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Enzyme Inhibition and Pharmaceutical Synthesis
The 2,3-dihydro-1,4-benzodioxin structure has been utilized in synthesizing chiral synthons like 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. These synthons are valuable for the enantiospecific synthesis of therapeutic agents such as (S)-doxazosin mesylate and others. The process leverages biocatalysts like indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis for efficient production (Mishra et al., 2016).
Anti-diabetic Potential
New derivatives containing the 2,3-dihydro-1,4-benzodioxin-6-yl structure have been synthesized and evaluated for their anti-diabetic potentials. Some of these compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their potential utility in treating type-2 diabetes (Abbasi et al., 2023).
properties
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5/c17-11-5-10(7-18-8-11)16(21)24-9-15(20)19-12-1-2-13-14(6-12)23-4-3-22-13/h1-2,5-8H,3-4,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQHKOLMSWBCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 5-bromopyridine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.